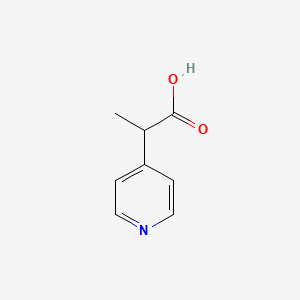

2-(Pyridin-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXKSUTUUWFMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305955 | |

| Record name | α-Methyl-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-63-3 | |

| Record name | α-Methyl-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90005-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyridin 4 Yl Propanoic Acid and Its Derivatives

Direct Synthetic Routes to 2-(Pyridin-4-yl)propanoic Acid

Direct methods for the synthesis of this compound often involve the strategic functionalization of the pyridine (B92270) ring. These approaches aim for efficiency by minimizing the number of synthetic steps.

Alkylation and Carbonylation Approaches

Alkylation of the pyridine ring at the C-4 position is a primary strategy for introducing the propanoic acid side chain. rsc.orgnih.gov C–H functionalization of pyridines offers a direct and atom-economical way to create complex pyridine derivatives. rsc.org One prominent method involves converting pyridines into more electrophilic pyridinium (B92312) species, which can then undergo nucleophilic addition. rsc.org However, achieving regioselectivity, particularly at the C-4 position, can be challenging due to the presence of multiple reactive sites. rsc.orgnih.gov

Recent advancements have focused on overcoming these regioselectivity issues. For instance, the use of a blocking group on the pyridine ring can direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov This allows for the use of a variety of carboxylic acid alkyl donors and is applicable to a range of pyridine substrates. nih.gov Another approach utilizes an enzyme-mimic pocket-type urea (B33335) activation reagent to facilitate a general platform for C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.orgresearchgate.net This method has shown high regioselectivity for C-4 radical arylation and alkylation. rsc.org

Carbonylation reactions also provide a pathway to pyridyl-containing carboxylic acids. While direct carbonylation to form this compound is less commonly detailed, related syntheses of pyridones from 2-aza-1,3-dienes using N,N'-carbonyldiimidazole/BF3OEt2 highlight the utility of carbonylation in constructing pyridine-based cyclic structures. researchgate.net

Aldol (B89426) Addition and Condensation Reactions in Pyridyl Propanoic Acid Synthesis

Aldol addition and condensation reactions are fundamental carbon-carbon bond-forming reactions that can be adapted for the synthesis of pyridyl propanoic acid precursors. masterorganicchemistry.comrun.edu.ng The aldol reaction involves the addition of an enolate to an aldehyde or ketone, resulting in a β-hydroxy carbonyl compound. masterorganicchemistry.comyoutube.com Subsequent dehydration, often promoted by heat, leads to an α,β-unsaturated carbonyl compound, the product of an aldol condensation. masterorganicchemistry.comrun.edu.ng

In the context of pyridyl propanoic acid synthesis, a key starting material could be a pyridine-containing aldehyde or a ketone. For example, the condensation of 3-acetyl pyridine with amino acids can yield intermediates that are further cyclized to form complex heterocyclic derivatives containing a pyridyl moiety. researchgate.net The reaction of an enolate derived from a suitable propanoate precursor with a pyridine-4-carboxaldehyde would be a direct application of the aldol addition to construct the carbon skeleton of this compound. The resulting β-hydroxy ester could then be further processed to the final acid.

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective methods for synthesizing chiral this compound analogues is of paramount importance. researchgate.netspringernature.comnih.gov

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. orgsyn.orgbath.ac.uk In the synthesis of chiral α-substituted propanoic acids, chiral oxazolidinones, such as those developed by Evans, have proven to be highly effective. orgsyn.org The auxiliary is first acylated with a propionyl group, and the resulting imide is then deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Finally, the auxiliary is cleaved to yield the desired chiral carboxylic acid. orgsyn.org This methodology is general and can be applied to a wide range of electrophiles. orgsyn.org

The use of chiral catalysts provides a more atom-economical approach to enantioselective synthesis. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, have been extensively used for the asymmetric hydrogenation of α-substituted acrylic acids to produce chiral α-substituted propionic acids. springernature.comscispace.com More recently, catalysts based on more earth-abundant metals like nickel and cobalt have been developed, offering a more sustainable alternative. researchgate.netspringernature.comnih.govscispace.com For example, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to afford the corresponding chiral α-substituted propionic acids with high enantiomeric excess (ee). researchgate.netspringernature.com Similarly, cobalt catalysts with chiral diphosphine ligands have demonstrated high activity and excellent enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids, including heterocyclic derivatives. nih.govscispace.com

Enantioselective Methodologies for Alpha-Substituted Propanoic Acids

Asymmetric hydrogenation is a powerful and efficient method for preparing chiral α-substituted propionic acids. researchgate.netspringernature.comnih.govscispace.com This approach typically involves the hydrogenation of a prochiral α-substituted acrylic acid in the presence of a chiral catalyst. The choice of metal and ligand is crucial for achieving high enantioselectivity.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Nickel-Chiral Ligand | α-Aryl Acrylic Acids | Up to 99.4% | researchgate.net |

| Cobalt-Chiral Diphosphine | α,β-Unsaturated Carboxylic Acids | Up to >99% | nih.govscispace.com |

| Rhodium-DuPhos | α,β-Diamidoacrylates | High | acs.org |

Recent research has highlighted the effectiveness of nickel and cobalt catalysts. For instance, a nickel-catalyzed asymmetric hydrogenation of 2-phenylacrylic acid using a chiral QuinoxP* ligand yielded the product with 76% ee. springernature.com Cobalt-based systems have also shown broad applicability, successfully hydrogenating various α-aryl and α-alkyl acrylic acids with excellent yields and enantioselectivities. nih.govscispace.com The mechanism of these reactions is an area of active investigation, with studies suggesting that the carboxylic acid group of the substrate may interact with the metal center to control reactivity and enantioselectivity. nih.gov

Catalytic Syntheses Involving this compound Derivatives

Catalysis plays a crucial role in the synthesis of derivatives of this compound, enabling efficient and selective transformations. For instance, alum (KAl(SO4)2·12H2O), an inexpensive and non-toxic catalyst, has been used for the synthesis of complex heterocyclic derivatives in aqueous media, demonstrating the principles of green chemistry. researchgate.net In one example, alum catalyzed the reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide (B42300) to produce 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives in good yields. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing pyridylalanine derivatives, which are structurally related to this compound. psu.edu The coupling of a serine-derived organozinc reagent with halopyridines, catalyzed by a palladium complex, provides access to a range of substituted pyridyl amino acids. psu.edu The efficiency of these coupling reactions can be dependent on the position of the halogen on the pyridine ring, with 2- and 4-bromopyridines often being better substrates than 3-bromopyridine. psu.edu

The development of catalytic systems for the functionalization of the pyridine ring itself is also highly relevant. Nickel-catalyzed enantioselective C-2 alkylation of pyridines has been achieved using a chiral phosphine oxide-ligated Ni–Al bimetallic catalyst system. beilstein-journals.org While this example focuses on the C-2 position, it highlights the potential for developing catalytic methods for the selective functionalization of other positions on the pyridine ring, which could be adapted for the synthesis of this compound and its derivatives.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. While specific literature detailing the organocatalytic synthesis of this compound itself is not abundant, the principles of organocatalysis can be applied to the synthesis of its chiral derivatives and related structures. For instance, enantioselective Michael additions and alkylations, often catalyzed by chiral secondary amines (like proline and its derivatives) or phosphoric acids, are standard methods for creating chiral carboxylic acids.

In a related context, organocatalysis has been successfully employed in the synthesis of optically active heteroaromatic compounds. acs.org For example, the enantioselective Michael addition of cyclic ketones to nitro-olefins, catalyzed by organocatalysts, is a well-established method for generating chiral scaffolds that could be further elaborated to form pyridyl-containing structures. The synthesis of geminal bisphosphonates via organocatalyzed enantioselective Michael additions of cyclic ketones and 4-piperidones also highlights the potential of this approach for creating functionalized heterocyclic compounds. acs.org The application of these established organocatalytic methods to precursors of this compound represents a promising avenue for the asymmetric synthesis of this important building block and its derivatives.

| Catalyst Type | Potential Reaction | Relevance to this compound |

| Chiral Secondary Amines | Enantioselective α-alkylation of aldehydes | Introduction of the propanoic acid side chain to a pyridine precursor. |

| Chiral Phosphoric Acids | Asymmetric Michael addition | Stereocontrolled formation of the chiral center in derivatives. |

| N-Heterocyclic Carbenes | Umpolung reactions | Functionalization of the pyridine ring or the propanoic acid moiety. |

Metal-Catalyzed Coupling and Functionalization Strategies

Metal-catalyzed reactions are a cornerstone of modern organic synthesis and are widely used to construct the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex molecules like the derivatives of this compound. Transition metals such as palladium, copper, and ruthenium are frequently employed in cross-coupling and C-H functionalization reactions.

For instance, the synthesis of biaryl compounds, which could be derivatives of this compound, is often achieved through Suzuki or other palladium-catalyzed cross-coupling reactions. These reactions typically involve the coupling of a pyridine-containing boronic acid or ester with a suitable partner bearing the propanoic acid moiety, or vice-versa. The synthesis of (2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid, a derivative of the target compound, suggests the utility of metal-catalyzed couplings, such as Buchwald-Hartwig amination, for introducing functional groups onto the pyridine ring.

Furthermore, copper-catalyzed reactions have been utilized in the synthesis of imidazole (B134444) derivatives from starting materials containing a pyridine group, demonstrating the applicability of this metal in constructing complex heterocyclic systems based on the pyridyl scaffold. nih.gov The combination of C-H bond activation and decarboxylation, often catalyzed by transition metals, presents a modern and efficient strategy for the functionalization of carboxylic acids and their derivatives. acs.org This approach could be envisioned for the direct modification of the this compound scaffold.

| Metal Catalyst | Reaction Type | Example Application |

| Palladium | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Coupling of the pyridine ring with various functional groups. |

| Copper | Ullmann condensation, C-H activation | Formation of C-N and C-O bonds, synthesis of imidazole derivatives. nih.gov |

| Ruthenium | Hydrogen borrowing reductive amination | Functionalization of amines in the synthesis of derivatives. nih.gov |

Green Chemistry Approaches in Derivative Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates. In the context of pyridylpropanoic acid derivatives, green approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

A notable example is the alum-catalyzed synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives in aqueous media. nih.govresearchgate.net Although this example pertains to the pyridin-3-yl isomer, the methodology is highly relevant for the synthesis of this compound derivatives. This one-pot, three-component reaction utilizes alum (KAl(SO₄)₂·12H₂O), an inexpensive, efficient, and non-toxic catalyst, with water as the solvent. nih.govresearchgate.net This approach offers significant advantages in terms of operational simplicity, high product yields, and adherence to green chemistry principles by avoiding hazardous catalysts and organic solvents. nih.govresearchgate.net

Another green approach involves the use of glycerol (B35011) as a biodegradable and recyclable solvent. An eco-friendly synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been reported using phosphoric acid as a catalyst in glycerol. researchgate.net This method features short reaction times, easy work-up, and excellent yields. researchgate.net The application of microwave-assisted synthesis is another key technology in green chemistry that can be applied to the synthesis of pyridylpropanoic acid derivatives, often leading to reduced reaction times and improved energy efficiency.

| Green Chemistry Principle | Application in Synthesis | Reference |

| Use of a non-toxic, inexpensive catalyst | Alum (KAl(SO₄)₂·12H₂O) catalyzed reaction. | nih.govresearchgate.net |

| Use of a green solvent | Reactions performed in aqueous media or glycerol. | nih.govresearchgate.netresearchgate.net |

| Atom Economy | One-pot, multi-component reactions. | nih.govresearchgate.netresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | rsc.org |

Modular Synthetic Building Blocks and Library Generation Based on the this compound Scaffold

The this compound scaffold is an excellent starting point for the generation of chemical libraries for high-throughput screening in drug discovery. Its structure contains multiple points for diversification, including the carboxylic acid group, the α-position of the propanoic acid, and the pyridine ring.

The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, allowing for the introduction of a wide range of substituents. The synthesis of a library of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide and (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine analogues demonstrates this modular approach. researchgate.netresearchgate.net In this work, a series of condensation, oxidation, acid-amide coupling, and reductive amination reactions were used to generate a diverse set of derivatives. researchgate.netresearchgate.net

Solid-phase peptide synthesis (SPPS) techniques can also be employed for the modular construction of pyridylalanine derivatives, where the this compound core is incorporated into peptide chains. The commercial availability of (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (B599025) as a building block facilitates its use in peptide synthesis. medchemexpress.commedchemexpress.com The modular nature of these synthetic strategies allows for the rapid generation of a large number of structurally diverse compounds from a common scaffold, which is invaluable for exploring structure-activity relationships.

| Diversification Point | Synthetic Transformation | Resulting Functional Group |

| Carboxylic Acid | Amide coupling, Esterification, Reduction | Amides, Esters, Alcohols |

| α-Position | Alkylation, Halogenation | Substituted propanoic acid chain |

| Pyridine Ring | Nucleophilic aromatic substitution, Metal-catalyzed cross-coupling | Functionalized pyridine ring |

Chemical Reactivity and Mechanistic Transformations of 2 Pyridin 4 Yl Propanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for various chemical modifications, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(pyridin-4-yl)propanoic acid readily undergoes esterification when reacted with alcohols, a typical reaction for carboxylic acids. smolecule.comsmolecule.com Similarly, it can be converted to its corresponding amide through reaction with acyl chlorides or via direct amidation using activating agents. smolecule.com For instance, direct amidation can be achieved by first converting the carboxylic acid to its acyl chloride with thionyl chloride, followed by reaction with ammonium (B1175870) bicarbonate. Another approach involves coupling the carboxylic acid with ammonia (B1221849) using activating agents, a method noted for its scalability.

A related compound, 2-amino-3-(pyridin-4-yl)propanoic acid, also demonstrates these characteristic reactions, forming esters with alcohols and amides with acyl chlorides, often facilitated by catalysts like dicyclohexylcarbodiimide (B1669883) for esterification. smolecule.com

Decarboxylation Pathways

Under certain conditions, this compound and its derivatives can undergo decarboxylation, which is the removal of the carboxyl group. smolecule.com For example, the related compound (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (B599025) is known to degrade via decarboxylation at temperatures above 60°C. vulcanchem.com While specific conditions for the decarboxylation of this compound itself are not detailed in the provided results, this reactivity is a known pathway for similar structures.

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(pyridin-4-yl)propan-1-ol. This transformation is a standard reduction reaction for carboxylic acids. A similar transformation is observed in the related compound 3-(Pyridin-4-YL)propanal, where the aldehyde group can be reduced to the corresponding alcohol, 3-(Pyridin-4-YL)propanol.

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. researchgate.net In the context of pyridine derivatives, the pyridine ring can undergo substitution reactions with various electrophiles. For instance, the bromination of an analogous compound, (2S)-2-Amino-3-(pyridin-4-YL)propanoic acid, occurs via electrophilic aromatic substitution with bromine in acetic acid. vulcanchem.com The pyridine ring's nitrogen atom generally directs electrophilic attack to the 3- and 5-positions. Common electrophilic aromatic substitution reactions include chlorination, bromination, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Substitution Reactions

The pyridine ring can also undergo nucleophilic substitution reactions. researchgate.net For example, S-chloroacetyl derivatives of chalcones can undergo nucleophilic substitution with diethanolamine. researchgate.net In another instance, 2-bromo-3-pyridinecarboxylate derivatives react with secondary amines like piperidine (B6355638) or morpholine (B109124) via aromatic nucleophilic substitution. researchgate.net These examples, while not directly involving this compound, illustrate the potential for nucleophilic substitution on the pyridine ring structure.

N-Oxidation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to the processes of N-oxidation and quaternization.

N-Oxidation involves the formation of a pyridine N-oxide, a transformation that significantly alters the electronic properties of the pyridine ring. The introduction of the N-oxide functionality can increase the ring's susceptibility to both nucleophilic and electrophilic substitution, depending on the reaction conditions and the position on the ring. The N-oxide derivatives of related pyridyl phosphonocarboxylates have been synthesized and studied for their biological activities. nih.govnih.gov

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). arkat-usa.org The N-oxide introduces a formally positive charge on the nitrogen and a negative charge on the oxygen, which can influence the acidity of the carboxylic acid proton and the reactivity of the rest of the molecule.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, typically an alkyl halide, to form a quaternary pyridinium (B92312) salt. google.com This process converts the neutral pyridine ring into a positively charged pyridinium ring. The quaternization of poly(4-vinyl pyridine), a polymer containing repeating pyridin-4-yl units, has been extensively studied with various alkyl halides. nih.govrsc.orgresearchgate.net These studies show that the reaction rate can be influenced by the nature of the alkyl halide and the solvent. For this compound, quaternization would likely proceed by treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The resulting pyridinium salt would exhibit increased water solubility and a modified electronic profile.

Table 1: Illustrative N-Oxidation and Quaternization Reactions This table is illustrative and based on general reactions of pyridine derivatives.

| Reaction Type | Reagent | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(1-Oxido-pyridin-1-ium-4-yl)propanoic acid |

| Quaternization | Methyl iodide (CH₃I) | 4-(1-Carboxyethyl)-1-methylpyridin-1-ium iodide |

Reactions at the Alpha-Carbon of the Propanoic Acid Chain

The alpha-carbon of the propanoic acid chain, being adjacent to the carboxylic acid group, is a key site for functionalization through reactions such as halogenation and alkylation.

Alpha-Halogenation and Subsequent Transformations

The direct alpha-halogenation of carboxylic acids can be achieved through the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.org This reaction involves the treatment of the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds via the formation of an acyl halide intermediate, which more readily enolizes than the carboxylic acid itself. The enol form then reacts with the halogen to afford the alpha-halogenated acyl halide, which is subsequently hydrolyzed to the alpha-halogenated carboxylic acid upon workup.

For this compound, the HVZ reaction would be expected to yield 2-bromo-2-(pyridin-4-yl)propanoic acid or 2-chloro-2-(pyridin-4-yl)propanoic acid. These alpha-halo carboxylic acids are versatile synthetic intermediates. The presence of the halogen at the alpha-position activates the carbon for nucleophilic substitution reactions (SN2).

Subsequent transformations of the alpha-halogenated product could include:

Amination: Reaction with ammonia to produce alpha-amino acids.

Hydroxylation: Hydrolysis to form alpha-hydroxy carboxylic acids.

Elimination: Treatment with a base to induce dehydrohalogenation, forming 2-(pyridin-4-yl)acrylic acid.

Alkylation and Derivatization

Alkylation at the alpha-carbon of this compound is more challenging to achieve directly due to the acidity of the carboxylic acid proton. The reaction typically requires the protection of the carboxylic acid group, for instance, as an ester. The resulting ester can then be deprotonated at the alpha-position using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-carbon. Subsequent hydrolysis of the ester group would yield the alpha-alkylated carboxylic acid.

Stereoselective alkylation of related chiral isoserine derivatives has been demonstrated, highlighting the potential for controlling the stereochemistry at the alpha-carbon in such systems. researchgate.net Derivatization methods are widely used in analytical chemistry to enhance the properties of molecules for separation and detection. semanticscholar.orgresearchgate.netdoi.orgresearchgate.netgoogle.com

Table 2: Illustrative Reactions at the Alpha-Carbon This table is illustrative and based on general reactions of carboxylic acids and their derivatives.

| Reaction Type | Reagents | Intermediate/Product |

| Alpha-Bromination (HVZ) | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-2-(pyridin-4-yl)propanoic acid |

| Alpha-Alkylation (via ester) | 1. SOCl₂/Ethanol 2. LDA, THF 3. CH₃I 4. H₃O⁺, heat | 2-Methyl-2-(pyridin-4-yl)propanoic acid |

Redox Chemistry of the Pyridylpropanoic Acid System

The redox chemistry of this compound involves both the pyridine ring and the carboxylic acid moiety. The pyridine ring can be reduced, while the propanoic acid side chain can potentially be oxidized, although the pyridine ring itself is generally resistant to oxidation.

Oxidation Reactions and Product Analysis

The pyridine ring is an electron-deficient heterocycle and is generally resistant to oxidative degradation under mild conditions. Strong oxidizing agents can lead to the cleavage of the ring. However, specific oxidations can occur. For instance, fungal peroxygenases have been shown to hydroxylate related phenoxypropionic acids. researchgate.net The photooxidation of toluene (B28343) derivatives to benzoic acids suggests that under specific conditions, the alkyl portion of the molecule could be a site for oxidation. d-nb.info

Oxidation of the propanoic acid side chain is also possible. Depending on the oxidant and reaction conditions, this could potentially lead to the formation of a ketone at the alpha-position or cleavage of the C-C bond. However, specific studies on the chemical oxidation of this compound are not widely reported in the literature.

Reduction Reactions and Product Analysis

The pyridine ring of this compound can be reduced to a piperidine ring under various conditions. A common method is catalytic hydrogenation, using catalysts such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. This reaction would yield 2-(piperidin-4-yl)propanoic acid. The conditions of the hydrogenation (pressure, temperature, catalyst) can be tuned to achieve this transformation. Asymmetric hydrogenation of related pyridyl ketones has been achieved with high enantioselectivity using chiral catalysts. okayama-u.ac.jp

The carboxylic acid group is generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). numberanalytics.comlumenlearning.commasterorganicchemistry.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. lumenlearning.com However, the use of such a strong, non-selective reducing agent would likely also reduce the pyridine ring unless it is protected or the reaction conditions are carefully controlled. A recent study has shown the in-situ electrochemical reduction of a related 3-(pyridin-4-yl)propionic acid derivative. researchgate.net

Table 3: Illustrative Redox Reactions This table is illustrative and based on general reactions of pyridine and carboxylic acid functionalities.

| Reaction Type | Reagent | Product |

| Pyridine Ring Reduction | H₂, Pd/C | 2-(Piperidin-4-yl)propanoic acid |

| Carboxylic Acid Reduction | LiAlH₄, then H₃O⁺ | 2-(Pyridin-4-yl)propan-1-ol |

Kinetic and Mechanistic Investigations of this compound Reactions

No detailed research findings or data tables on the kinetic and mechanistic investigations of reactions involving this compound could be located in the public domain.

Computational and Theoretical Investigations of 2 Pyridin 4 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the electronic characteristics of molecules. Such studies provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A molecule with a small frontier orbital gap is generally more polarizable and is associated with high chemical reactivity and low kinetic stability. For 2-(Pyridin-4-yl)propanoic acid, the pyridine (B92270) ring, being a π-deficient system, influences the energy of the LUMO, while the propanoic acid moiety affects the HOMO. Theoretical calculations on similar structures indicate that the HOMO is typically localized on the more electron-rich parts of the molecule, whereas the LUMO is centered on the electron-accepting regions. In this case, the LUMO is expected to have significant contributions from the pyridine ring.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how and where chemical reactions will occur. The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is often the controlling factor in a reaction. The smaller the energy gap between these interacting orbitals, the more favorable and faster the reaction.

For this compound, the pyridine ring's electron-withdrawing nature lowers the energy of its LUMO, making it susceptible to nucleophilic attack. FMO theory predicts that the positions on the pyridinium (B92312) ion with the largest coefficients in the LUMO are the most reactive sites for nucleophilic addition, typically the C2 and C4 positions. Global reactivity descriptors, which are calculated from HOMO and LUMO energies, can further quantify the molecule's reactivity.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the molecule's propensity to exchange electrons with its surroundings. |

| Electronegativity (χ) | -μ | Indicates the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the energy stabilization when the system acquires additional electronic charge. |

Molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit intramolecular charge transfer (ICT). In this compound, the pyridine

In Silico Modeling for Molecular Interactions

Computational, or in silico, modeling has become an indispensable tool in modern chemistry and drug discovery for predicting how a molecule might behave and interact with biological systems. For this compound, these theoretical investigations provide crucial insights into its potential biochemical activities by simulating its interactions at a molecular level. These methods allow researchers to forecast the compound's behavior, guiding further experimental studies.

Ligand-target binding prediction utilizes computational algorithms to identify potential biological targets for a given compound. For this compound and its structural analogs, these predictions suggest interactions with several important classes of proteins, including enzymes and receptors.

Studies on structurally related compounds provide a basis for predicting the potential targets of this compound. For instance, derivatives of this molecule have been investigated for their roles in modulating enzyme activity and metabolic pathways. evitachem.com The pyridine ring, a key feature of the molecule, is known to influence binding affinity and specificity towards certain enzymes and receptors. evitachem.com Amino derivatives of pyridinyl propanoic acid, for example, have been studied for their potential to interact with glutamate (B1630785) receptors, suggesting a possible role in synaptic transmission. smolecule.com Furthermore, computational studies on other pyridine-containing compounds have predicted interactions with kinases, such as BRAF and MEK serine-threonine protein kinases, and cyclooxygenase (COX) enzymes. nih.govresearchgate.net These findings suggest that this compound could potentially bind to a range of biological targets.

Table 1: Predicted Potential Biological Targets for this compound Based on Structurally Related Compounds This table is generated based on data from analogous compounds and represents predictive information.

| Potential Target Class | Specific Example(s) | Predicted Type of Interaction | Reference Compound Type | Source Citation |

|---|---|---|---|---|

| Receptors | Glutamate Receptors | Modulation of receptor activity | Amino-pyridin-4-yl-propionic acid | smolecule.com |

| Enzymes (Kinases) | BRAF, MEK Serine-Threonine Protein Kinases | Inhibition of kinase pathway | Pyridine-1,2,4-triazole-3-thione-hydrazone scaffold | nih.gov |

| Enzymes (Oxidoreductases) | Cyclooxygenase (COX-1, COX-2) | Inhibition of cyclooxygenase pathway | 3H-thiazolo[4,5-b]pyridin-2-one derivatives | researchgate.net |

| Enzymes (Metabolic) | General metabolic enzymes | Interaction within metabolic pathways | 2-Amino-3-(pyridin-3-yl)propanoic acid | evitachem.com |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. These studies are crucial for understanding the binding mode and affinity of a potential ligand within the active site of an enzyme or a receptor binding pocket. While specific docking studies for this compound are not widely published, research on analogous structures provides valuable examples of how this class of compounds may interact with biological targets.

For example, a docking study of a 3H-thiazolo[4,5-b]pyridin-2-one derivative, which shares the pyridine core, was performed against cyclooxygenase enzymes COX-1 and COX-2. researchgate.net The simulation aimed to understand the molecular mechanisms behind the compound's anti-inflammatory action by exploring its binding within the enzyme's active site. researchgate.net Similarly, derivatives of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid have been used to create metal-organic frameworks, and their coordination with metal centers like Fe(II) and Zn(II) has been extensively modeled. researchgate.net

In another relevant study, various alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids were evaluated via molecular docking against several targets, including urate oxidase from Aspergillus flavus (an antifungal target) and human peroxiredoxin 5 (an antioxidant target). eijppr.com These studies calculate binding affinities (often expressed as a score or energy in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. analchemres.org

Table 2: Example Docking Study Results for Compounds Structurally Related to this compound This table presents findings from docking studies on analogous compounds to illustrate the methodology and potential interaction patterns.

| Analyzed Compound | Protein Target | Docking Software/Method | Key Findings/Predicted Interactions | Source Citation |

|---|---|---|---|---|

| 3H-thiazolo[4,5-b]pyridin-2-one derivative | COX-1 and COX-2 | Flexible Docking Simulations | Predicted binding within the active sites, elucidating potential anti-inflammatory mechanisms. | researchgate.net |

| 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | BRAF and MEK Serine-Threonine Protein Kinases | In Silico Molecular Modeling | Predicted inhibition of the mitogen-activated protein kinase (MAPK) pathway. | nih.gov |

| 3-(2-amino-5-methyl-1H-pyrrol-1-yl)-3-(7-hydroxymethyl) benzol(d)(1,3)dioxol(-5,yl) propanoic acid | Staphylococcus Aureus MgrA receptor | Molecular Docking | Binding score of -25.145 kcal/mol, indicating strong potential inhibition. | analchemres.org |

| 2-{Acetyl[(4-methylphenyl)sulfonyl]amino}propanoic acid | Urate oxidase (from Aspergillus flavus) | Molecular Docking | Exhibited excellent predicted antifungal activity compared to standard drugs. | eijppr.com |

Biological and Mechanistic Studies of 2 Pyridin 4 Yl Propanoic Acid and Its Analogues Excluding Clinical Data

Enzyme Modulation and Inhibition Mechanisms (In Vitro Studies)

The inhibitory potential of 2-(pyridin-4-yl)propanoic acid and its structural analogues has been investigated against various enzymes in vitro. These studies focus on understanding the molecular interactions within enzyme active sites and elucidating the relationship between chemical structure and inhibitory potency.

Molecular docking simulations for pyridine-based compounds have provided insights into their interactions with enzyme active sites. For instance, studies on pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK3β) have explored the binding affinity and specific interactions within the enzyme's binding site nih.gov. These computational models suggest that the pyridine (B92270) nucleus often engages in crucial interactions, such as hydrogen bonding and π-stacking with key amino acid residues. In one study, the indole rings of an inhibitor were shown to form π-π stacking interactions with the imidazole (B134444) ring of a histidine residue (His41) in the active site of SARS-CoV 3CLpro, while a catalytic cysteine (Cys145) formed a covalent bond nih.gov. Such interactions are fundamental to the stabilization of the enzyme-inhibitor complex and are critical for potent inhibition.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors researchgate.net. Research on analogues of 2-pyridinecarboxylic acid has demonstrated clear SAR for the inhibition of plant enzymes α-amylase and carboxypeptidase A nih.gov. In one study, five related compounds were tested, with 2-pyridylacetic acid showing the most potent inhibition against both enzymes nih.gov. This suggests that the length and nature of the acidic side chain attached to the pyridine ring are important determinants of inhibitory activity.

General SAR findings for pyridine derivatives indicate that the presence and position of certain functional groups can significantly enhance biological activity nih.gov. For instance, the introduction of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to improve the antiproliferative activity of pyridine derivatives, which is often linked to enzyme inhibition nih.gov. Conversely, the addition of bulky groups or halogen atoms can sometimes lead to lower activity nih.gov. Studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the relative spatial arrangement of the benzothiazine and pyridine fragments directly influences their analgesic and anti-inflammatory activity, properties often associated with the inhibition of enzymes like cyclooxygenases mdpi.com.

| Compound Class | Key Structural Feature | Impact on Enzyme Inhibition | Reference Enzyme(s) |

|---|---|---|---|

| 2-Pyridinecarboxylic acid analogues | Acetic acid side chain (vs. other chains) | Strongest inhibition | α-Amylase, Carboxypeptidase A nih.gov |

| General Pyridine Derivatives | Presence of -OMe, -OH, -C=O, -NH2 groups | Enhanced activity | Various enzymes related to proliferation nih.gov |

| General Pyridine Derivatives | Presence of halogen atoms or bulky groups | Reduced activity | Various enzymes related to proliferation nih.gov |

| N-pyridyl-benzothiazine-carboxamides | Mutual arrangement of benzothiazine and pyridine planes | Directly influences activity | Enzymes related to inflammation mdpi.com |

Receptor Binding and Signaling Pathway Modulation (In Vitro Studies)

The interaction of this compound analogues with cellular receptors and their subsequent effect on signaling pathways are key areas of non-clinical investigation. In vitro assays are employed to characterize these interactions and delineate the downstream molecular consequences.

Competitive binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity nih.gov. The resulting IC50 value, which represents the concentration of the ligand required to displace 50% of the specific binding of the radioligand, is a key indicator of receptor affinity nih.gov.

Studies on a series of pentasubstituted pyridine derivatives, which can be considered analogues, have been conducted to assess their binding affinity for the human A3 adenosine receptor (A3R). Using competitive real-time cell-binding studies with the A3R agonist [125I]-AB-MECA as the radioligand, the inhibitory constants (Ki) for these pyridine compounds were determined nih.gov. The results demonstrated that modifications to the substituents on the pyridine ring influenced the binding affinity for the A3R nih.gov.

| Compound | Binding Affinity (Ki) |

|---|---|

| FE@SUPPY | Similar to other analogues nih.gov |

| FE@SUPPY:2 | Similar to other analogues nih.gov |

| (FE)2@SUPPY | Similar to other analogues nih.gov |

Note: Specific Ki values were not detailed in the abstract, but the study confirmed that reliable affinity values were obtained and varied with structural modifications. nih.gov

The ability of pyridine and propanoic acid derivatives to modulate intracellular signaling pathways has been demonstrated in various in vitro models. Propionic acid, the core acid moiety of the title compound, has been shown to exert anti-inflammatory effects by targeting the Toll-like receptor-4 (TLR4)/NF-κB signaling pathway nih.gov. In intestinal epithelial cells, propionic acid treatment was found to suppress the activation of this pathway, which is a central regulator of inflammatory responses nih.gov. Saturated fatty acids have also been shown to modulate TLR4 signaling pathways involving MyD88 and PI3K/AKT nih.gov.

Furthermore, other complex molecules incorporating a pyridine ring have been shown to modulate key signaling pathways. For example, Ovatodiolide, a natural product, demonstrates its pharmacological effects by modulating pathways such as NF-κB, JAK2/STAT3, and PI3K/AKT/mTOR researcher.life. Similarly, all-trans retinoic acid (ATRA) activity is mediated by retinoic acid receptors, which are ligand-dependent transcription factors that modulate gene expression mdpi.com. These examples highlight the potential for compounds containing pyridine or propanoic acid structures to interfere with and modulate critical cellular signaling cascades.

Antimicrobial Activity Screening and Proposed Mechanisms (Non-Human Specific)

Pyridine and propanoic acid derivatives have been extensively screened for antimicrobial activity against a wide range of bacteria and fungi. nih.govresearchgate.net These studies have identified several compounds with significant inhibitory properties and have led to proposals regarding their mechanisms of action.

Screening studies have demonstrated that various pyridine compounds possess broad-spectrum antimicrobial activity. researchgate.net For instance, certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against C. albicans and can also suppress the growth of E. coli and S. aureus mdpi.com. A quantitative structure-activity relationship (QSAR) study of various propionic acid derivatives confirmed that their antimicrobial activities were governed by specific topological and molecular connectivity indices .

| Compound Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | High activity, comparable to standard drugs | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | C. albicans, E. coli, S. aureus | Good antimicrobial activity | mdpi.com |

| Propionate | MRSA, E. coli, Salmonella Typhimurium, C. albicans | Dose-dependent growth reduction | nih.gov |

| Selenium-containing Pyridines | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Moderate to excellent antibacterial activity | nih.gov |

| Pyridine/Pyrimidine Analogues | C. albicans (efflux-negative strain) | Potent antifungal activity | nih.gov |

Several mechanisms have been proposed for the antimicrobial action of these compounds. For the propanoic acid moiety, a primary mechanism is believed to be the disruption of cellular pH homeostasis. The lipid-soluble, undissociated form of the acid can penetrate microbial cell membranes. drugbank.com Once inside the more alkaline cytoplasm, the acid dissociates, leading to intracellular acidification that inhibits essential metabolic processes. nih.govdrugbank.com Another proposed mechanism involves the metabolic conversion of propionic acid to propionyl-CoA, which can interfere with glucose metabolism and pantothenic acid synthesis in microbes drugbank.com.

For pyridine-containing antifungals, a specific target has been identified. Certain pyridine and pyrimidine compounds were found to inhibit the fungal ergosterol biosynthesis pathway nih.gov. Analysis of sterol metabolites in treated C. albicans cells showed an accumulation of lanosterol and a corresponding decrease in ergosterol, strongly suggesting that the compounds act by inhibiting the lanosterol demethylase enzyme nih.gov. Other potential enzyme targets for pyridine analogues include Thymidylate kinase and GlcN-6-P synthase mdpi.com.

Antibacterial Efficacy and Mechanistic Insights

The antibacterial potential of compounds containing pyridine and propanoic acid moieties has been explored against a range of pathogens. Pyridine derivatives have demonstrated therapeutic properties, including antimicrobial activity. nih.govmdpi.com For instance, certain 1,3,4-oxadiazole derivatives incorporating a pyridine ring have shown promising activity against Staphylococcus aureus and Staphylococcus epidermidis. jocpr.com Similarly, novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives exhibited a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. nih.gov Alkyl pyridinol compounds have also been reported to be selectively active against Gram-positive bacteria. mdpi.com

Conversely, studies on analogues closely related to this compound have indicated a more selective spectrum of activity. A study involving novel amides derived from (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, a structural analogue, found that these compounds demonstrated low inhibition of Gram-positive bacteria and were inactive against Gram-negative bacteria. nih.gov This selectivity suggests that the primary strength of this particular structural scaffold may not be in broad-spectrum antibacterial applications but rather in more targeted antimicrobial actions, such as the antimycobacterial effects discussed in subsequent sections. nih.gov The observed inactivity against many common bacteria underscores a potential for reduced disruption of non-target bacterial flora. nih.gov

Antifungal Activity Assessment

The antifungal properties of both pyridine and propanoic acid derivatives have been a subject of scientific investigation. Various pyridine-containing compounds have been synthesized and evaluated for their potential to inhibit fungal growth. nih.gov For example, a series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were tested in vitro, with some compounds showing inhibitory activity against Candida albicans and Trichophyton rubrum that was comparable or superior to the standard drug fluconazole. nih.gov Other research has explored imidazo[1,2-a]pyridine compounds as potential antifungal agents. acs.org

Regarding the propanoic acid moiety, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com However, similar to the findings for antibacterial activity, research on a close analogue, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, revealed that its derivatives were inactive against fungi. nih.gov This finding suggests that the specific combination of the pyridine-4-yl and propanoic acid groups in this configuration does not confer broad-spectrum antifungal properties.

Antimycobacterial Activity Studies

Derivatives and analogues of this compound have shown significant promise as antimycobacterial agents. Much of this research has focused on modifying isoniazid (INH), a cornerstone drug in tuberculosis treatment, which is a hydrazide of isonicotinic acid (pyridine-4-carboxylic acid). By combining the pyridine-4-yl core with a propanoic acid linker, researchers have developed novel mutual prodrugs and derivatives with enhanced efficacy. nih.govnih.gov

One key series of analogues, esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, displayed high activity against drug-sensitive Mycobacterium tuberculosis (Mtb) H37Rv, Mycobacterium kansasii, and Mycobacterium avium. nih.gov Notably, these compounds also retained activity against multidrug-resistant (MDR) Mtb strains. nih.gov The mechanism for these analogues is believed to be similar to isoniazid, involving activation by the mycobacterial catalase-peroxidase enzyme (KatG) and subsequent inhibition of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. nih.gov Another study synthesized 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives, finding that compounds with long, lipophilic alkyl chains were significantly more potent than isoniazid and other standard drugs against a drug-resistant M. tuberculosis strain, suggesting that lipophilicity aids in penetrating the lipid-rich mycobacterial cell wall. researchgate.net

Below is a table summarizing the in vitro antimycobacterial activity of selected analogues.

| Compound Type | Mycobacterium Strain | MIC (μM) | Reference |

|---|---|---|---|

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. tuberculosis H37Rv | ≤0.125 | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. kansasii | ≥0.25 | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. avium | ≥32 | nih.gov |

| Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | MDR M. tuberculosis | ≥8 | nih.gov |

| Amides of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. tuberculosis H37Rv | ≤0.25 | nih.gov |

| Amides of 2-(2-isonicotinoylhydrazineylidene)propanoic acid | M. kansasii | ≤1 | nih.gov |

Anti-inflammatory Potential and Associated Cellular Mechanisms (Non-Human Specific)

Analogues featuring the pyridine and propanoic acid scaffolds have been investigated for their ability to modulate key mediators of the inflammatory response. Studies on various pyridine derivatives have demonstrated effects on pro-inflammatory cytokines and enzymes. For example, in a comparative study, novel pyridine derivatives were shown to inhibit the expression of inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. consensus.app Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selective inhibition of COX-2 over COX-1. nih.gov

A study on a pyrrole-based propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant immunomodulatory effects in an LPS-induced systemic inflammation model in rats. mdpi.comnih.gov Repeated administration of the compound led to a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Interestingly, the treatment also caused a marked increase in the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), indicating a selective modulation of the cytokine profile. mdpi.comnih.gov

In vitro cell-based assays are crucial for elucidating the anti-inflammatory potential of novel compounds. A common model involves the use of macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory state. consensus.appresearchgate.net In this model, the anti-inflammatory activity of test compounds can be quantified by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net The expression levels of genes for inflammatory cytokines like TNF-ɑ, IL-1, and IL-6 can also be assessed using real-time reverse transcription-polymerase chain reaction (RT-PCR) analysis. consensus.app

Another widely used in vitro method for screening anti-inflammatory activity is the protein denaturation assay. acs.orgnih.gov Since protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis, a compound's ability to inhibit thermally-induced denaturation of a protein, such as bovine serum albumin or egg albumin, can indicate potential anti-inflammatory effects. acs.orgnih.gov For instance, pyridine- and thiazole-based hydrazides were evaluated using the bovine serum albumin method, showing a wide range of inhibitory concentrations. acs.org Similarly, a novel triazole, 5-pyridin-2-yl-1H- nih.govconsensus.appresearchgate.nettriazole-3-carboxylic acid ethyl ester, demonstrated a dose-dependent capacity to inhibit heat-induced egg albumin denaturation. nih.gov

Other Investigational Biological Activities (e.g., Antioxidant, Anthelmintic, Biochemical Probes)

Research into pyridine and propanoic acid derivatives has revealed a spectrum of other biological activities beyond antimicrobial and anti-inflammatory effects.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of these chemical classes. The antioxidant capacity is often evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govpensoft.net In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. pensoft.net A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were shown to possess promising antioxidant properties, with the phenolic hydroxyl group playing a key role in neutralizing reactive oxygen species (ROS). nih.govresearchgate.net Similarly, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid have been synthesized and shown to have a radical scavenging effect on DPPH. pensoft.net

Anthelmintic Activity: The pyridine ring is a component of molecules with demonstrated anthelmintic properties. researchgate.net A series of synthesized 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives were evaluated for their activity against the adult Indian earthworm (Pheretima posthuma), a common model for preliminary anthelmintic screening. nih.gov The efficacy was determined by measuring the time to paralysis and death of the worms, with one compound showing a better effect than the standard drug albendazole. nih.gov Other research on imidazo[1,2-a]pyridine derivatives has also pointed to their potential as anthelmintic agents, with activity observed against the parasitic nematode Haemonchus contortus. researchgate.net

Antioxidant Properties and Radical Scavenging

The antioxidant potential of pyridine derivatives and related heterocyclic compounds has been a subject of significant research. These studies often evaluate the ability of these molecules to scavenge free radicals, which are implicated in various pathological processes. The core structure, featuring a pyridine ring, can be modified with various functional groups to enhance its electron-donating capacity, a key feature for antioxidant activity.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as a promising scaffold for developing novel antioxidant agents. mdpi.com The presence of a hydroxyl group on the phenolic structure allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS). mdpi.com Furthermore, an adjacent amino group can enhance this electron-donating capability, which helps to stabilize the resulting phenoxyl radical after scavenging. mdpi.com In studies using the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, several derivatives demonstrated significant antioxidant activity. For instance, compounds featuring fragments like 2,5-dimethyl-1H-pyrrol-1-yl, 3,4,5-trimethoxybenzylidene, and 4-chlorobenzylidene showed high DPPH radical scavenging ability, in some cases surpassing that of the commercial antioxidant Butylated hydroxytoluene (BHT). mdpi.com

Similarly, pyridine-based chalcones have been synthesized and evaluated for their antioxidant properties through various methods. nih.gov While they showed no significant activity in DPPH or beta-carotene bleaching tests, certain compounds proved to be potent in other assays. nih.gov For example, in the ferrous ion chelating (FIC) method, compounds 3e, 3g, and 3i exhibited higher antioxidant activity than the reference agent, quercetin. In the Trolox equivalent antioxidant capacity (TEAC) method, compounds 3g and 3h also showed acceptable antioxidant properties compared to Trolox. nih.gov

Other related heterocyclic structures, such as 1,4-dihydropyridines (1,4-DHPs), which are structurally similar to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH), have also been assessed. gavinpublishers.com Their antioxidant activity is influenced by the electron density on the dihydropyridine ring. gavinpublishers.com Evaluation using a β-carotene/linoleic acid assay showed that 1,4-DHPs with electron-donating groups on the aromatic rings had higher relative antioxidant activity (RAA) compared to L-ascorbic acid. gavinpublishers.com The synthesis of various novel heterocyclic compounds, including pyrimidine and thiazolo[4,5-b]pyridine derivatives, has also been pursued to explore their potential as antioxidants. nih.govpensoft.net

Table 1: Antioxidant Activity of Selected Pyridine Analogues

| Compound/Derivative | Assay | Result | Reference Compound |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 16) | DPPH Radical Scavenging | 61.2% inhibition | BHT (22.0% inhibition) mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 33) | DPPH Radical Scavenging | 60.6% inhibition | BHT (22.0% inhibition) mdpi.com |

| Pyridine Based Chalcone (Compound 3e) | Ferrous Ion Chelating (FIC) | EC50: 16.53 ± 1.21 µg/mL | Quercetin (EC50: 87.24 ± 3.93 µg/mL) nih.gov |

| Pyridine Based Chalcone (Compound 3g) | Ferrous Ion Chelating (FIC) | EC50: 58.85 ± 1.10 µg/mL | Quercetin (EC50: 87.24 ± 3.93 µg/mL) nih.gov |

| Pyridine Based Chalcone (Compound 3g) | Trolox Equivalent Antioxidant Capacity (TEAC) | 4.82 ± 0.11 µg/mL | Trolox (3.83 ± 0.22 µg/mL) nih.gov |

| 1,4-Dihydropyridine (Compound 6c) | β-carotene/linoleic acid | RAA: 80% | L-ascorbic acid (RAA: 49%) gavinpublishers.com |

Anthelmintic Activity

Helminthiasis, a disease caused by parasitic worms, remains a significant health concern. Research into novel anthelmintic agents has explored various heterocyclic compounds, including derivatives of pyrimidine, a structure related to pyridine. These compounds have demonstrated potential in combating helminth infections. shd-pub.org.rs

In one study, seventeen new pyrimidine derivatives incorporating sulphonamide and carboxamide moieties were synthesized and evaluated for their in vitro anthelmintic properties. shd-pub.org.rs The research found that all the synthesized compounds possessed some degree of anthelmintic activity. shd-pub.org.rs The effectiveness was measured by observing the time taken to cause paralysis and death of the test organisms. Several compounds exhibited notable activity at a concentration of 100 mg/mL, with mean paralyzing times ranging from 14 to 19 minutes and mean death times from 16 to 25 minutes. shd-pub.org.rs This compares to the standard drug albendazole, which showed a mean paralyzing time of 10 minutes and a mean death time of 13 minutes under the same conditions. shd-pub.org.rs

Other research has focused on different heterocyclic scaffolds, such as quinoline-6-carboxylic acid thiosemicarbazide (B42300) derivatives and their 1,2,4-triazole analogues, for their potential use in treating parasitic diseases caused by nematodes. nih.gov The selection of the quinoline skeleton is based on its presence in many existing drugs used against protozoa and roundworm infections. nih.gov In silico molecular docking studies have been employed to understand the possible mechanisms of action, suggesting that these compounds may target crucial proteins in the parasites, such as tubulin and succinate dehydrogenase (SDH). nih.gov

Table 2: In Vitro Anthelmintic Activity of Pyrimidine Sulphonamide Carboxamide Derivatives (at 100 mg mL⁻¹)

| Compound | Mean Paralyzing Time (min) | Mean Death Time (min) |

|---|---|---|

| 21a | 15 | 18 shd-pub.org.rs |

| 21b | 19 | 24 shd-pub.org.rs |

| 21c | 14 | 16 shd-pub.org.rs |

| 21g | 19 | 20 shd-pub.org.rs |

| 21m | 19 | 25 shd-pub.org.rs |

Role as Biochemical Probes in Biological Systems

Small-molecule fluorescent probes are indispensable tools in modern biology for visualizing and understanding complex cellular processes. nih.gov The development of these probes for selectively imaging specific organelles or tracking biomolecules within living systems is a rapidly advancing field. deakin.edu.au Pyridine-containing compounds have emerged as valuable scaffolds in the design of such probes due to their unique photophysical properties and synthetic accessibility.

Researchers have synthesized novel fluorescent lophine analogues that incorporate a pyridine ring for the selective bioimaging of the endoplasmic reticulum (ER). nih.gov The design of probes for ER targeting often relies on specific moieties like sulfonamide or sulfonylurea. nih.gov However, this study demonstrated that ER selectivity could be achieved with lophine structures containing a 4-substituted pyridine ring without these traditional targeting groups. nih.gov The connectivity of the pyridine ring to the core fluorophore influences the fluorescence properties, with the 4-substituted isomer tending to exhibit a longer emission wavelength, particularly in polar solvents. nih.gov These probes were shown to provide consistent ER staining in live cells at various concentrations. nih.gov

The core principle behind many biochemical probes is the modulation of a fluorescent signal upon interaction with a specific analyte or environment. deakin.edu.au The pyridine moiety can be incorporated into larger molecular frameworks, such as those based on fluorescein or rhodamine, to create sophisticated tools for biological experiments. nih.gov The ability to apply modern synthetic chemistry to these "old" dye structures allows for the creation of novel probes with tailored properties for advanced biochemical and biological research. nih.gov For instance, probes have been designed to detect specific anions like fluoride, where the interaction triggers a change in fluorescence, enabling the quantification of the anion in biological systems. deakin.edu.au The versatility of the pyridine scaffold and its derivatives continues to make them attractive components in the development of the next generation of biochemical probes.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| 1,1-Diphenyl-2-picrylhydrazyl (DPPH) |

| Butylated hydroxytoluene (BHT) |

| Quercetin |

| Trolox |

| 1,4-Dihydropyridine |

| Nicotinamide Adenine Dinucleotide (NADH) |

| L-ascorbic acid |

| Pyrimidine |

| Thiazolo[4,5-b]pyridine |

| Albendazole |

| Quinoline-6-carboxylic acid |

| Thiosemicarbazide |

| 1,2,4-triazole |

| Lophine |

| Sulfonamide |

| Sulfonylurea |

| Fluorescein |

Applications of 2 Pyridin 4 Yl Propanoic Acid in Advanced Materials and Catalysis

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Extensive searches of chemical and materials science databases have yielded no specific examples of Metal-Organic Frameworks (MOFs) or coordination polymers synthesized using 2-(Pyridin-4-yl)propanoic acid as a primary organic ligand. Research in the field of MOFs often utilizes pyridyl-dicarboxylates or other multifunctional pyridine-based linkers to achieve high-connectivity nodes and robust, porous frameworks. The monofunctional nature of the carboxylate group in this compound, combined with the single nitrogen donor site, may present challenges in forming stable, multi-dimensional porous networks, which could be a contributing factor to the lack of reported structures.

Design and Synthesis of MOFs Utilizing Pyridylpropanoic Acid Ligands

There is no available scientific literature detailing the specific design principles or synthetic methodologies for constructing MOFs from this compound.

Structural Diversity and Topological Characteristics of Derived MOFs

As no MOFs based on this compound have been reported, there is no information on their potential structural diversity or topological characteristics.

Properties of MOFs (e.g., Gas Adsorption, Thermal Stability, Luminescence)

The properties of MOFs are intrinsically linked to their structure and composition. In the absence of any synthesized MOFs from this compound, there is no experimental data on their gas adsorption capabilities, thermal stability, or luminescence properties.

Ligand Design for Catalytic Systems

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine-containing ligands are a significant class of chiral auxiliaries due to their unique electronic and steric properties. However, the application of this compound in this domain is not documented in the current scientific literature.

Development of Pyridylpropanoic Acid-Based Chiral Ligands

There are no published studies on the development of chiral ligands derived from the this compound scaffold. The synthesis of chiral ligands typically involves the incorporation of stereogenic centers or elements of planar or axial chirality, and while the propanoic acid backbone of the title compound offers a site for such modifications, no specific examples have been reported.

Advanced Spectroscopic and Analytical Characterization of 2 Pyridin 4 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Pyridin-4-yl)propanoic acid. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon (¹³C) spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each proton. oregonstate.edudocbrown.info

The pyridine (B92270) ring protons are anticipated to appear in the downfield region of the spectrum (typically δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. libretexts.org The protons at the 2- and 6-positions of the pyridine ring (adjacent to the nitrogen) are generally the most deshielded, appearing further downfield than the protons at the 3- and 5-positions. These aromatic protons would likely appear as doublets.

The methine proton (CH) alpha to the carboxylic acid group is expected to resonate at approximately δ 2.0–3.0 ppm. libretexts.org This signal would appear as a quartet due to spin-spin coupling with the three protons of the adjacent methyl group (n+1 rule). docbrown.infodocbrown.info The methyl group (CH₃) protons would consequently appear as a doublet in the upfield region, typically around δ 1.0–1.5 ppm. libretexts.org The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often between δ 10.0 and 12.0 ppm. libretexts.orgnagwa.com Its signal may disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton exchange. docbrown.infolibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5-8.7 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.2-7.4 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~3.8-4.0 | Quartet | 1H | CH (alpha-carbon) |

| ~1.5-1.7 | Doublet | 3H | CH₃ (methyl) |

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. bhu.ac.inpressbooks.pub

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded and is expected to appear furthest downfield, generally in the range of δ 160–185 ppm. libretexts.orgchemguide.co.uk The carbons of the pyridine ring typically resonate between δ 120 and 150 ppm. oregonstate.edu The carbon attached to the propanoic acid side chain (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) will have distinct chemical shifts. The aliphatic carbons—the methine (CH) and methyl (CH₃) carbons of the propanoic acid moiety—will appear in the upfield region of the spectrum (δ 10–50 ppm). chemguide.co.ukdocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~175-180 | COOH |

| ~150 | C-2, C-6 (Pyridine) |

| ~148 | C-4 (Pyridine) |

| ~125 | C-3, C-5 (Pyridine) |

| ~45 | CH (alpha-carbon) |

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques can offer unambiguous confirmation of the assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak connecting the methine (CH) quartet with the methyl (CH₃) doublet, confirming their adjacency. It would also show correlations between the coupled protons on the pyridine ring (H-2/6 with H-3/5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show cross-peaks between the H-2/6 signal and the C-2/6 signal, the H-3/5 signal and the C-3/5 signal, the alpha-CH proton and the alpha-carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. Key expected correlations would include the alpha-CH proton to the carbonyl carbon and to carbons C-3, C-4, and C-5 of the pyridine ring. The methyl protons would show correlations to the alpha-carbon and potentially to C-4 of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can yield further structural information.

HRMS provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₉NO₂), the exact mass of the neutral molecule can be calculated. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|